molecular formula C8H9NO3 B083165 2-Methyl-5-nitroanisole CAS No. 13120-77-9

2-Methyl-5-nitroanisole

Cat. No. B083165
CAS RN: 13120-77-9
M. Wt: 167.16 g/mol
InChI Key: WVQGZNRUEVFXKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-5-nitroanisole derivatives involves multiple steps including acetylation, methylation, and hydrolysis reactions. Studies have shown varying yields and purity levels based on the control of reaction temperatures and the use of different catalysts. One such study reported a synthesis technique that resulted in a product with a 59.4% yield and 99.68% purity by controlling the nitration process temperature (Sun Cheng-hui, 2009). Additionally, innovative methods aiming for more ecologic, economic, and environmentally-friendly synthesis processes have been explored (Linsheng Wang, 2021).

Molecular Structure Analysis

The molecular and crystal structures of 2-Methyl-5-nitroanisole and its derivatives have been extensively analyzed using various spectroscopic techniques and quantum chemical calculations. Crystal structures have been determined by single-crystal X-ray diffraction, revealing important hydrogen-bonding patterns and molecular interactions that contribute to the stability and properties of the compounds (Volodymyr V. Medviediev, M. Daszkiewicz, 2019).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-5-nitroanisole derivatives include nitration, amination, and various substitution reactions. These reactions are crucial for modifying the compound for specific applications. The antimicrobial activity of certain derivatives has been linked to their chemical structure, demonstrating the importance of functional group modifications (Mallesha Lingappa et al., 2011).

Physical Properties Analysis

The physical properties of 2-Methyl-5-nitroanisole derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Studies have explored these properties in the context of their potential applications in material science and organic electronics, highlighting the compound's versatility (R. Moreno-Fuquen et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, have been studied to understand the compound's behavior in chemical synthesis and applications. Investigations into the gas-phase photolysis and OH radical kinetics of methyl-2-nitrophenols, related to 2-Methyl-5-nitroanisole, provide insights into their environmental impacts and reactivity (I. Bejan et al., 2007).

Scientific Research Applications

  • Spectroscopic and Electronic Properties Analysis : A study on 5-chloro-2-nitroanisole, a related compound, involved comprehensive spectral investigations and quantum chemical calculations. This research aimed to understand the compound's structural, spectroscopic, and electronic properties, which can be useful for applications in nonlinear optical materials (Meenakshi, 2017).

  • Workplace Air Quality and Health Impact : Research focused on developing a method for determining concentrations of 2-nitroanisole in workplace air. This is crucial as 2-nitroanisole can be harmful to humans, potentially causing cancer (Jeżewska & Woźnica, 2020).

  • Occupational Exposure Limits (OELs) : A study documented the OELs for 2-nitroanisole, highlighting its use in the synthesis of azo dyes and its potential health risks, including carcinogenicity and toxicity in rodents (Starek, 2019).

  • Genotoxic Mechanism and Carcinogenic Potential : Investigation into the mechanism of 2-nitroanisole's carcinogenicity revealed its potential for human carcinogenicity, based on studies showing DNA adduct formation in rodents (Stiborová et al., 2003).

  • Photochemical Nucleophilic Substitution Reactions : A study on the photosubstitution reactions of methyl substituted derivatives of p- and o-nitroanisole explored their chemical behaviors, which is valuable for understanding reactions in organic chemistry (Sawaura & Mukai, 1981).

  • Hydrogenation in Microreactor for Pharmaceutical Industry : Research on the hydrogenation of o-nitroanisole in a microreactor provided insights into reactor performance and kinetics, important for pharmaceutical and fine chemicals industries (Tadepalli, Halder, & Lawal, 2007).

  • Tumorigenic Potential and Molecular Mechanism : A study investigated the tumorigenic potential and molecular mechanism of the carcinogenic effect of 2-nitroanisole, providing important information for understanding its impact on health (Esmaeili et al., 2006).

  • Bioconcentration in Earthworms for Munitions Compounds : Research on bioconcentration factors of nitrogen-based compounds, including 2-methyl-5-nitroanisole, in earthworms contributes to understanding environmentally significant parameters for new munition compounds in soil (Kuperman et al., 2016).

  • Oxidative Detoxication by Cytochrome P450 : A study on the detoxifying metabolism of 2-nitroanisole by human, rabbit, and rat cytochromes P450 contributes to understanding the health risk assessment of this compound (Dračínská et al., 2006).

Safety And Hazards

2-Methyl-5-nitroanisole is classified as a hazardous chemical . It is a flammable liquid and vapor and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-methoxy-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQGZNRUEVFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065356
Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitroanisole

CAS RN

13120-77-9
Record name 2-Methoxy-1-methyl-4-nitrobenzene
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Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Record name 2-Methoxy-4-nitrotoluene
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Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Record name Methyl 5-nitro-o-tolyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JW Barnett, RB Moodie, K Schofield… - Journal of the …, 1977 - pubs.rsc.org
In the quantitative mononitration of anisole in 54–82% sulphuric acid at 25 the o : p ratio varies from 1.8 to 0.7. It is suggested that the rate-limiting step is the formation of an encounter …
Number of citations: 16 pubs.rsc.org
RA Benkeser, WE Buting - Journal of the American Chemical …, 1952 - ACS Publications
… Methyl-m-anisÍdine was obtained in quantitative yield by the reduction with a Raney nickel catalyst of 2-methyl-5nitroanisole. After recrystallization from cyclohexane the amine melted at …
Number of citations: 26 pubs.acs.org
K Yoshida, M Shigi, T Fueno - The Journal of Organic Chemistry, 1975 - ACS Publications
Results The anodic oxidation of o-methylanisole in methanol containing sodium cyanide was carried out under a nitro-gen atmosphere at 25±1, with a constant current of 0.1 A. Four …
Number of citations: 25 pubs.acs.org
JA McManus, R Lopez-Rodríguez… - … Process Research & …, 2023 - ACS Publications
… Different approaches to the reduction of 2-methyl-5-nitroanisole in the presence of NDMA … -Nitroso Compounds under Different Conditions for the Reduction of 2-Methyl-5-nitroanisole …
Number of citations: 1 pubs.acs.org
PK Chakraborty, MR Kilbourn - … . Part A. Applied radiation and isotopes, 1991 - Elsevier
The synthesis of 4-[ 18 F]fluoroguaiacol (4-[ 18 F]fluoro-2-methoxyphenol) has been achieved in no-carrier-added form starting from 2-methoxy-4-nitrobenzaldehyde, using nucleophilic …
Number of citations: 28 www.sciencedirect.com
IM Takakis, GG Tsantali, GW Haas… - Journal of mass …, 1999 - Wiley Online Library
… dichloromethane extracts were dried over anhydrous sodium sulphate, filtered and concentrated to obtain a pale-brown solid, 500 mg, identified as 6-azido-2-methyl-5-nitroanisole, mp …
HJ Knölker, KR Reddy - Chemical reviews, 2002 - ACS Publications
Carbazole 1 was isolated first from coal tar in 1872 by Graebe and Glazer (Figure 1). 1 In 1965, Chakraborty et al. described the isolation and antibiotic properties of murrayanine from …
Number of citations: 502 pubs.acs.org
MP Krahl, O Kataeva, AW Schmidt… - European Journal of …, 2013 - Wiley Online Library
… 3-Methoxy-4-methylaniline (7): A solution of 2-methyl-5-nitroanisole (20.2 g, 121 mmol) in methanol (200 mL) was added to a suspension of palladium on activated carbon (10 wt.-% Pd, …
JP Chupp, KL Leschinsky - The Journal of Organic Chemistry, 1975 - ACS Publications
By-product 4 most likely arises via cleavage of the initial but unstable a adduct, with formation ofanhydrosulfide. This pathway is similar to that suggested for the reaction of carboxylic …
Number of citations: 25 pubs.acs.org
WE Buting - 1951 - search.proquest.com
(3) H. O ilm an an d S. A vak ia n, T h is J ournal, 6 7, 349 (1 9 4 5).(4) RS U rner and FW B ergs tr om, ibid., 67, 2108 (1 9 4 5).(5) CH H orn in g and FW B ergstrom, ibid., 6 7, 2110 …
Number of citations: 2 search.proquest.com

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